Glyceryl caprylate-caprate

Catalog No.
S1794698
CAS No.
73398-61-5
M.F
C21H39O6-
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl caprylate-caprate

CAS Number

73398-61-5

Product Name

Glyceryl caprylate-caprate

IUPAC Name

11-(2,3-dihydroxypropoxycarbonyl)heptadecanoate

Molecular Formula

C21H39O6-

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C21H40O6/c1-2-3-4-10-13-18(21(26)27-17-19(23)16-22)14-11-8-6-5-7-9-12-15-20(24)25/h18-19,22-23H,2-17H2,1H3,(H,24,25)/p-1

SMILES

CCCCCCC(CCCCCCCCCC(=O)[O-])C(=O)OCC(CO)O

Synonyms

CAPRYLIC/CAPRIC TRIGLYCERIDES;odo;MEDIUM-CHAINTRIGLYCERIDE;Mixed decanoyl octanoyl glycerides;Caprylic / capric triglyceride;Decanoyl- and octanoyl glycerides;Einecs 277-452-2;Glycerin, mixed triester with caprylic acid and capric acid

Canonical SMILES

CCCCCCC(CCCCCCCCCC(=O)[O-])C(=O)OCC(CO)O

Biosurfactant Synthesis

Scientific Field: Food Science and Biotechnology

Summary of Application: Glyceryl caprylate-caprate is used in the biosynthesis of glyceride glycoside, a nonionic surfactant, by amylosucrase, a powerful glycosyltransferase .

Methods of Application: Recombinant amylosucrases from Deinococcus geothermalis (DgAS) and Bifidobacterium thermophilum (BtAS) were used to synthesize biosurfactants from glyceryl caprylate, glyceryl caprate, and polyglyceryl-2 caprate . The transglycosylation reactions of DgAS were more effective than those of BtAS .

Results or Outcomes: The results of the transglycosylation reaction were consistent for both ASases, with glyceryl caprylate acceptor showing the highest concentration .

Gastrointestinal Permeation Enhancement

Scientific Field: Pharmaceutical Technology

Summary of Application: Glyceryl caprylate-caprate is used as a gastrointestinal permeation enhancer for the development of oral peptide pharmaceuticals .

Methods of Application: Sodium caprylate (C8) has been used as a gastrointestinal permeation enhancer for octreotide . The Eligen technology using sodium salcaprozate (SNAC), TPE technology using C8, and gastrointestinal permeation enhancement technology (GIPET) using sodium caprate (C10) were discussed .

Results or Outcomes: The use of glyceryl caprylate-caprate as a permeation enhancer has led to the successful development of oral dosage forms of peptide pharmaceuticals .

Skin Penetration Enhancement

Scientific Field: Cosmetic Science

Summary of Application: Glyceryl Caprylate/Caprate possesses properties that may enhance the penetration of other ingredients through the skin.

Methods of Application: Studies have investigated similar glycerol esters for this purpose, demonstrating their ability to loosen skin barrier structures and facilitate the delivery of topically applied drugs and cosmetics.

Results or Outcomes: The use of Glyceryl Caprylate/Caprate as a skin penetration enhancer has shown promising results in facilitating the delivery of topically applied drugs and cosmetics.

Oral Peptide Pharmaceuticals

Summary of Application: Glyceryl caprylate-caprate is used in the development of oral peptide pharmaceuticals . It is used in the formulation of Capmul® MCM, which is composed of 41.9% Capmul® MCM, 23.3% PEG 400, 21.3% Tween® 80, 5% Captex® (glyceryl tricaprylate caprate), and 0.5% (5 mg) of fondaparinux .

Methods of Application: The Eligen technology using sodium salcaprozate (SNAC), TPE technology using C8, and gastrointestinal permeation enhancement technology (GIPET) using C10 were discussed .

Solubilization or Dispersion of Active Substances

Scientific Field: Pharmaceutical and Cosmetic Science

Summary of Application: Glyceryl caprylate-caprate is efficient in the solubilization or dispersion of active substances and polar lipids .

Methods of Application: It is used as an emulsifier or co-emulsifier of choice in the preparation of stable, self-emulsifying lipid-based microemulsions .

Results or Outcomes: The use of Glyceryl Caprylate/Caprate as a solubilizer or dispersant has shown promising results in facilitating the delivery of active substances and polar lipids .

Glyceryl caprylate-caprate is a diester derived from glycerol and the medium-chain fatty acids caprylic acid (octanoic acid) and capric acid (decanoic acid). This compound is recognized for its emulsifying, skin-conditioning, and antimicrobial properties, making it a valuable ingredient in various cosmetic and personal care formulations. Glyceryl caprylate-caprate is classified as a non-ionic surfactant, which allows it to stabilize emulsions by reducing the interfacial tension between oil and water phases .

The primary reaction involved in the formation of glyceryl caprylate-caprate is esterification, where glycerol reacts with caprylic and capric acids. This process typically requires an acidic catalyst to facilitate the reaction. Under specific conditions, glyceryl caprylate-caprate can undergo hydrolysis, breaking down into glycerol and the respective fatty acids when exposed to strong acids or bases .

Types of Reactions

  • Esterification: Formation of glyceryl caprylate-caprate from glycerol and fatty acids.
  • Hydrolysis: Breakdown of glyceryl caprylate-caprate into glycerol and fatty acids under acidic or alkaline conditions.

Common Reagents

  • Acidic catalysts (e.g., sulfuric acid)
  • Strong acids or bases for hydrolysis

Glyceryl caprylate-caprate exhibits notable biological activities, particularly as a skin-conditioning agent. It acts as an emollient that enhances skin texture and moisture retention. Additionally, it has antimicrobial properties, making it effective in preserving cosmetic formulations by preventing microbial growth at concentrations of 0.5–1% .

In terms of pharmacological applications, glyceryl caprylate-caprate is utilized as a gastrointestinal permeation enhancer in oral peptide pharmaceuticals, improving the absorption of drugs.

The synthesis of glyceryl caprylate-caprate can be achieved through several methods:

  • Conventional Esterification:
    • Glycerol is reacted with caprylic and capric acids under heat with an acidic catalyst.
    • The reaction conditions involve maintaining specific temperatures for optimal esterification rates.
  • Microwave Synthesis:
    • This method utilizes microwave energy to enhance the esterification reaction between glycerol and the fatty acids.
    • A composite catalyst is employed to improve efficiency and control over the molar ratios of the reactants, resulting in high-quality products with reduced energy consumption .

Glyceryl caprylate-caprate is widely used in various industries due to its multifunctional properties:

  • Cosmetics: As an emulsifier in creams, lotions, and shampoos, it helps stabilize formulations by allowing oil and water to mix effectively.
  • Pharmaceuticals: Used as a permeation enhancer for oral drug delivery systems.
  • Food Industry: Serves as a food additive for its emulsifying properties.

Research indicates that glyceryl caprylate-caprate interacts with cellular membranes, enhancing permeability and potentially aiding in drug delivery systems. Its ability to disrupt lipid membranes at certain concentrations allows it to facilitate the absorption of hydrophilic compounds across biological barriers .

Cellular Effects

  • Enhances moisture retention in skin cells.
  • Exhibits antimicrobial activity against various pathogens.

Glyceryl caprylate-caprate shares similarities with other glyceride compounds but has unique properties that distinguish it:

Compound NameStructure CharacteristicsUnique Properties
Glyceryl CaprylateMonoester of glycerolStronger emulsifying properties
Glyceryl CaprateMonoester of glycerolHigher viscosity compared to glyceryl caprylate
Polyglyceryl-2 CapratePolymeric structureEnhanced stability in formulations
Sorbitan MonostearateEster of sorbitolMore hydrophilic, used primarily as an emulsifier

Glyceryl caprylate-caprate's unique combination of medium-chain fatty acids contributes to its effectiveness as both an emollient and antimicrobial agent, setting it apart from other similar compounds .

XLogP3

6

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emollient; Emulsifying; Solvent

General Manufacturing Information

All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Organic fiber manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Glycerides, mixed decanoyl and octanoyl: ACTIVE

Dates

Modify: 2024-04-14

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